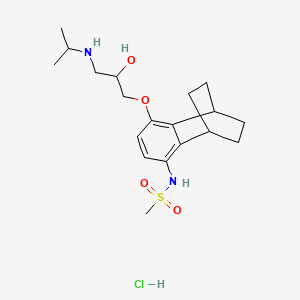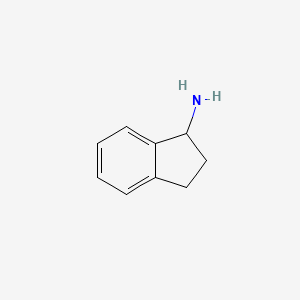
1-氨基茚满
描述
1-Aminoindan, also known as 1-amino-1,2,3,4-tetrahydroinden-1-one, is a heterocyclic compound with a five-membered ring structure. It is an important building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and fragrances. 1-Aminoindan has been studied extensively for its various applications in pharmaceutical, agrochemical and fragrance industries.
科学研究应用
药理学: mGluR1 拮抗剂
1-氨基茚满-1,5-二羧酸: , 1-氨基茚满的一种衍生物,被确定为代谢型谷氨酸受体 1 (mGluR1) 的强效拮抗剂 {svg_1}. 该应用在神经科学和药理学领域意义重大,因为 mGluR1 在中枢神经系统中起着至关重要的作用,影响着各种神经过程,并可能成为治疗焦虑、慢性疼痛和精神分裂症等疾病的潜在靶点。
神经保护剂
另一种衍生物,N-炔丙基-1-氨基茚满,以其神经保护作用而闻名。 它是一种选择性的、不可逆的单胺氧化酶 B (MAO B) 抑制剂,被开发为抗帕金森药物 {svg_2}. 该化合物表现出神经保护和抗凋亡活性,使其成为神经退行性疾病研究中的宝贵研究对象。
材料科学: 手性分离
1-氨基茚满在材料科学中用于在反相高效液相色谱 (RP-HPLC) 条件下对伯胺类化合物进行手性分离 {svg_3}. 该应用对于制药行业至关重要,因为化合物的纯度和手性会显着影响药物的疗效和安全性。
有机合成: 非对映选择性合成
在有机化学中,顺式-1-氨基茚满-2-醇,一种相关化合物,用于非对映选择性合成 {svg_4}. 制备对映异构体纯物质的能力对于开发新药物和从分子水平上理解生物过程至关重要。
分析化学: 光谱学
1-氨基茚满的性质,例如其沸点、折射率和密度,使其适用于分析化学,特别是光谱学 {svg_5}. 其明确的物理和化学特性允许在各种研究环境中进行精确的测量和分析。
生物化学: 宿主-病原体相互作用
在生物化学中,特定抑制剂,如2-氨基茚满-2-膦酸,通过抑制酚类代谢来研究宿主-病原体相互作用 {svg_6}. 该应用对于了解疾病机制和制定作物保护策略至关重要。
作用机制
安全和危害
1-Aminoindan is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
未来方向
Aminoindanes are now widely substituted for ecstasy . Their mechanisms of action mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . Greater knowledge about aminoindanes is urgently required to decrease risks of fatal intoxication, and appropriate legislation is needed to protect public health without impeding research .
生化分析
Biochemical Properties
1-Aminoindan plays a significant role in biochemical reactions, particularly as an antagonist of metabotropic glutamate receptors (mGluRs). It interacts with various enzymes and proteins, including metabotropic glutamate receptor 1 (mGluR1) and metabotropic glutamate receptor 5 (mGluR5) . The interaction with mGluR1 is competitive, inhibiting the receptor’s activity and modulating downstream signaling pathways. This interaction is crucial for understanding the compound’s potential therapeutic effects in neurological disorders.
Cellular Effects
1-Aminoindan exerts notable effects on cellular processes, particularly in neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-Aminoindan has been shown to alter the expression of metabotropic glutamate receptor 1 alpha (mGluR1α) in cerebral cortex neurons following brain injury . This modulation can lead to neuroprotective effects, reducing brain tissue damage and improving neurological outcomes.
Molecular Mechanism
The molecular mechanism of 1-Aminoindan involves its binding interactions with metabotropic glutamate receptors. By competitively inhibiting mGluR1, 1-Aminoindan prevents the receptor from activating its downstream signaling pathways, which include phosphoinositide hydrolysis and calcium mobilization . This inhibition can result in reduced excitatory neurotransmission and neuroprotection in conditions such as brain injury.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Aminoindan have been observed to change over time. Studies have shown that the expression of mGluR1α mRNA and protein increases after brain injury, peaking at 24 hours and gradually decreasing thereafter . Treatment with 1-Aminoindan can reduce brain tissue water content and improve neurological behaviors over a period of 12-72 hours post-injury, indicating its potential for long-term neuroprotection.
Dosage Effects in Animal Models
The effects of 1-Aminoindan vary with different dosages in animal models. In studies examining its anxiolytic-like activity, 1-Aminoindan demonstrated significant effects at doses ranging from 0.5 to 2 mg/kg . Higher doses, up to 8 mg/kg, did not produce additional benefits and were inactive in certain tests. These findings suggest a dose-dependent response, with optimal effects observed at lower doses.
Metabolic Pathways
1-Aminoindan is involved in metabolic pathways that include its biotransformation in the liver. The compound undergoes N-dealkylation and hydroxylation, resulting in metabolites such as 3-hydroxy-1-aminoindan . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1-Aminoindan is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
1-Aminoindan’s subcellular localization is primarily cytoplasmic, where it exerts its effects on cellular signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell. This localization is vital for its function and therapeutic efficacy.
属性
IUPAC Name |
2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902754 | |
| Record name | 1-Aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34698-41-4, 61949-83-5 | |
| Record name | (±)-1-Aminoindan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34698-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034698414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC62540 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminoindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UP8M3CGS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

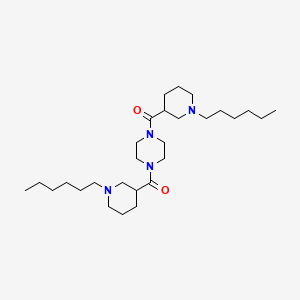
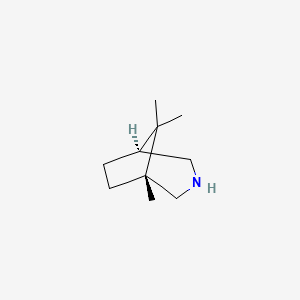
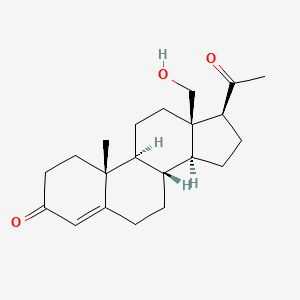


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 7-[[2-(2-aminopropanoyloxy)-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1206273.png)
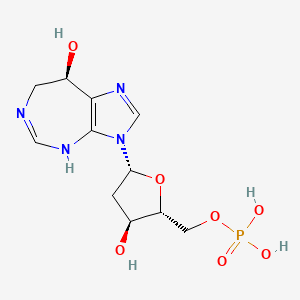


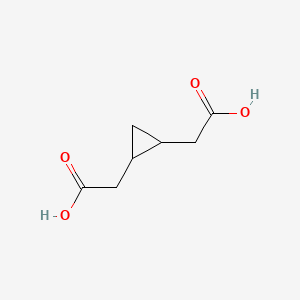
![[(2R,3S)-3-[(2S,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate](/img/structure/B1206278.png)


